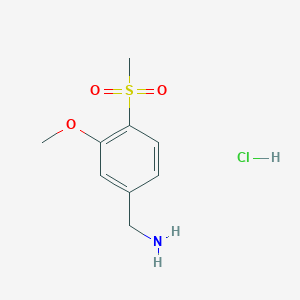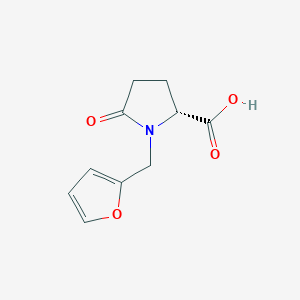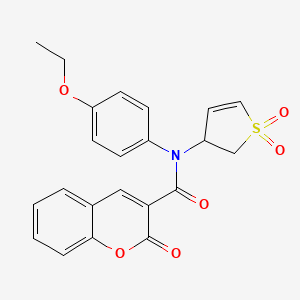![molecular formula C15H21NO3 B2572191 3-[(环己基氨基)甲基]-4-甲氧基苯甲酸 CAS No. 881041-14-1](/img/structure/B2572191.png)
3-[(环己基氨基)甲基]-4-甲氧基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of CAMBA consists of a cyclohexylamino group attached to a methoxybenzoic acid via a methylene bridge . The cyclohexylamino group is a six-membered cyclic amine, and the methoxybenzoic acid is a benzoic acid derivative with a methoxy group attached to the benzene ring .
Chemical Reactions Analysis
While specific chemical reactions involving CAMBA are not detailed in the literature, it’s worth noting that compounds with similar structures can undergo various reactions. For example, organic molecules can be oxidized by strong oxidizing agents like KMnO4 .
科学研究应用
- 抗炎特性: 研究人员已经调查了该化合物的抗炎作用。 它可能调节炎症通路,使其成为药物开发的潜在候选者 .
- 镇痛活性: 一些研究表明,3-[(环己基氨基)甲基]-4-甲氧基苯甲酸可能具有镇痛特性,这对于疼痛管理可能很有价值 .
- 神经保护作用: 该化合物已被用于探索其潜在的神经保护特性。 它可能有助于减轻神经元损伤和氧化应激 .
- 抗增殖活性: 体外研究表明,3-[(环己基氨基)甲基]-4-甲氧基苯甲酸抑制癌细胞增殖。 它可能是开发抗癌药物的有希望的先导 .
- 有机半导体: 该化合物独特的结构使其在有机电子学领域引人入胜。 研究人员探索了它作为有机场效应晶体管 (OFET) 等器件的半导体材料的潜力 .
- 酶抑制剂: 3-[(环己基氨基)甲基]-4-甲氧基苯甲酸已被研究作为酶抑制剂。 它与特定酶的相互作用可能具有治疗意义 .
药物化学与药物开发
神经科学与神经保护
癌症研究
材料科学与有机电子学
化学生物学与酶抑制
分析化学与色谱法
有关更多技术细节,您可以在此处找到有关 3-[(环己基氨基)甲基]-4-甲氧基苯甲酸的信息here . 此外,类似的化合物,如甲基 3-[(环己基氨基)甲基]-4-甲氧基苯甲酸盐酸盐和4-[(环己基氨基)甲基]苯甲酸 也可能对您的研究工作有意义。
作用机制
The mechanism of action of CHMMB is still being studied. However, it is believed that CHMMB is able to interact with certain enzymes and proteins in the body, which can lead to changes in gene expression and cell signaling. This could potentially lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of CHMMB are still being studied. However, it has been found to have potential applications in the regulation of gene expression and cell signaling. It has also been found to have potential applications in the regulation of protein-protein interactions.
实验室实验的优点和局限性
The advantages of using CHMMB for lab experiments include its relatively simple synthesis process and its potential applications in a variety of scientific fields. The limitations of using CHMMB for lab experiments include its potential toxicity, as well as its limited understanding of its mechanism of action.
未来方向
For the study of CHMMB include further research into its mechanism of action, as well as its potential applications in the fields of pharmaceuticals, biochemistry, and biotechnology. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments. Additionally, further research into its potential toxicity could lead to the development of safer and more effective lab experiments. Finally, further research into its potential applications in gene regulation, protein-protein interactions, and cell signaling could lead to the development of new therapeutic strategies.
合成方法
CHMMB can be synthesized through a two-step process. The first step involves the reaction of benzoic acid with cyclohexylamine, which produces 3-cyclohexylaminomethyl benzoic acid. The second step involves the reaction of the cyclohexylaminomethyl benzoic acid with 4-methoxybenzaldehyde, which produces CHMMB. This two-step process is a relatively simple and efficient method for the synthesis of CHMMB.
属性
IUPAC Name |
3-[(cyclohexylamino)methyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-14-8-7-11(15(17)18)9-12(14)10-16-13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBLFTQWXGNJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CNC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2572119.png)



![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2572123.png)

![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)
![N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572126.png)

![N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2572128.png)


![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2572131.png)